Copper(II) tartrate hydrate

Electroless copper plating Deposition kinetics Cu(II) complex ligands

CuSO₄ precipitates as Cu(OH)₂ in alkaline electroless baths (pH >12), halting deposition and causing inconsistent plating. Copper(II) tartrate hydrate solves this via stable Cu(II)-tartrate chelation that remains soluble and electroactive at operating pH. • L(+)-tartrate stereoisomer yields moderate deposition rate and Rf 2-3 surface roughness - ~10× smoother than DL-tartrate systems, critical for low-loss RF components. • Patent-defined tartrate:Cu molar ratio ≥6:1 for glyoxylate-based, formaldehyde-free processes. • Supplied as ≥98% purity light green powder; soluble in acid and alkaline solutions.

Molecular Formula C4H6CuO7
Molecular Weight 229.63 g/mol
CAS No. 17263-56-8
Cat. No. B092310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) tartrate hydrate
CAS17263-56-8
Molecular FormulaC4H6CuO7
Molecular Weight229.63 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2]
InChIInChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2
InChIKeyMAUZTCHAIPUZJB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityGreen to blue, odorless powder; slightly sol in water; sol in acids, alkali solns. /Trihydrate/

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) Tartrate Hydrate: Plating and Sourcing Baseline


Copper(II) tartrate hydrate (CAS 17263-56-8) is a copper(II) salt of tartaric acid, existing as a solid with a melting point of approximately 275 °C (decomposition) and containing 5–15% water by weight as a hydrate . Unlike simple copper salts (e.g., copper sulfate or copper acetate), the tartrate ligand forms stable chelated Cu(II) complexes in alkaline aqueous solutions, a property that directly enables its primary industrial application as a copper source and complexing agent in electroless copper plating baths [1]. The compound appears as a light green powder, is slightly soluble in water but soluble in acid and alkaline solutions, and is classified as a combustible solid .

Maintains soluble Cu(II) species at pH > 12, prevents hydroxide precipitation
L-stereoisomer supports moderate deposition rate for controlled plating
Hydrate water content influences stoichiometry; verify batch assay

Why Copper(II) Tartrate Hydrate Is Irreplaceable in Alkaline Plating


The performance of copper(II) tartrate hydrate in electroless copper deposition is fundamentally dictated by the coordination chemistry of the tartrate ligand, not simply by the presence of Cu(II) ions. At the operating pH of alkaline electroless copper baths (pH > 12), simple copper salts such as copper sulfate precipitate as Cu(OH)₂ and cannot maintain soluble, electroactive copper species [1]. The tartrate ligand forms chelated Cu(II)-tartrate complexes that remain soluble and are specifically reduced to metallic copper at catalytic surfaces [2]. Furthermore, among different Cu(II) ligands used in electroless plating, deposition kinetics and resulting copper film morphology vary by an order of magnitude depending on the ligand identity and stereochemistry, meaning direct substitution of one ligand system for another produces measurably different plating outcomes [3][4].

Simple salts CuSO₄ or CuCl₂ precipitate as Cu(OH)₂ at plating pH; cannot sustain soluble Cu species.
Alternative ligands EDTA, Quadrol, NTA change deposition kinetics and surface morphology; direct substitution yields measurably different films.
DL-tartrate Racemic tartrate produces substantially rougher coatings; may shift surface roughness beyond low-loss requirements.

Copper(II) Tartrate Hydrate: Deposition Rate, Roughness & Stereochemistry Evidence


Deposition Rate Comparison Across Cu(II) Ligand Systems

In electroless copper deposition using formaldehyde as a reducing agent, the copper deposition rate for six different Cu(II) ligand complexes decreases in the specific sequence: nitrilotriacetic acid (NTA) > Quadrol > glycerol > L(+)-tartrate ≈ sucrose > DL(±)-tartrate [1]. This direct head-to-head comparison establishes that L(+)-tartrate provides a moderate, controlled deposition rate compared to faster (NTA, Quadrol) and slower (DL-tartrate) alternatives, and that the stereochemistry of the tartrate ligand (L- vs. DL-) itself produces a measurable difference in plating kinetics.

Deposition Rate Ranking
Head-to-head
L(+)-tartrate ≈ sucrose; slower than NTA, Quadrol; faster than DL-tartrate
Supports controlled-rate plating selection
Moderate kinetics; avoids over-plating risk
Electroless copper plating Deposition kinetics Cu(II) complex ligands

Surface Roughness: L(+)-Tartrate vs. DL-Tartrate Coatings

The nanoscale surface roughness of electrolessly deposited copper coatings, quantified by the roughness factor Rf (real surface area / geometric surface area), varies dramatically depending on the Cu(II) ligand and plating pH. In L(+)-tartrate solutions at pH 12.5–13.3, the roughness factor Rf is low, measuring only 2–3. In contrast, copper coatings deposited from DL(±)-tartrate solutions at pH 12.3–12.7 exhibit Rf values reaching 20–30—an approximately 10-fold increase in surface roughness [1]. The baseline electrodeposited Cu substrate has an Rf of 2.2, meaning L(+)-tartrate produces coatings with roughness nearly identical to the smooth substrate surface, while DL-tartrate yields highly roughened deposits.

Surface Roughness Factor
Head-to-head
L(+)-tartrate Rf ~2–3; DL-tartrate Rf ~20–30 (reported ~10× higher)
May support low-roughness copper coatings
High-frequency conductor loss context
Electroless copper plating Surface morphology Roughness factor

Stereoisomer Suitability of Tartrate Ligands in Alkaline Plating

All three stereoisomeric forms of tartaric acid—L-tartrate, D-tartrate, and the racemic mixture DL-tartrate—form sufficiently stable complexes with copper(II) ions in alkaline solutions (pH > 12) and are suitable ligands for copper(II) chelating in electroless copper deposition solutions [1]. This class-level finding indicates that any of the three stereoisomers can be used to maintain soluble Cu(II) species under alkaline plating conditions, with the choice among them dictated by secondary performance criteria such as deposition rate (Evidence Item 1) and resulting surface roughness (Evidence Item 2).

Stereoisomer Suitability
Class-level
L-, D-, DL-tartrate all reported suitable at pH > 12
Prevents Cu(OH)₂ precipitation in alkaline baths
Final choice driven by rate/roughness criteria
Electroless copper plating Ligand stereochemistry Alkaline plating baths

Tartrate-to-Copper Molar Ratio in Glyoxylate Electroless Baths

In formaldehyde-free electroless copper plating compositions employing glyoxylate ions as the reducing agent, the use of tartrate as the copper complexor imposes a specific formulation constraint: the molar ratio of tartrate to copper must be at least 6:1 for effective plating [1]. This patent-defined threshold represents a quantifiable formulation parameter unique to tartrate-based systems when paired with glyoxylate reducing agents, distinguishing it from other complexors such as EDTA or EDTP which do not carry the same explicit ratio requirement in the claimed composition.

Minimum Tartrate:Cu Ratio
Class-level
≥ 6:1 (tartrate:Cu) specified for glyoxylate baths
Formulation stoichiometry requirement
Verify batch purity/water content for accuracy
Formaldehyde-free electroless copper Tartrate complexor Glyoxylate reducing agent

Copper(II) Tartrate Hydrate Application Scenarios


Controlled-Rate Formaldehyde Electroless Plating

In printed circuit board (PCB) manufacturing and electronics packaging where electroless copper is deposited on non-conductive substrates, L(+)-tartrate-based Cu(II) complexes provide a moderate deposition rate (positioned between faster NTA/Quadrol systems and slower DL-tartrate systems) [1]. This controlled kinetics profile makes copper(II) tartrate hydrate the preferred copper source when consistent plating thickness and avoidance of runaway deposition are prioritized over maximum throughput. Procurement of L(+)-tartrate stereoisomer specifically enables this intermediate deposition rate window.

Ultra-Smooth Copper Coatings for High-Frequency Electronics

For electroless copper plating onto ceramic substrates or other dielectric materials used in RF components and high-speed digital circuits, surface roughness directly impacts conductor loss and signal integrity. L(+)-tartrate plating solutions at pH 12.5–13.3 yield copper coatings with roughness factor Rf = 2–3, nearly identical to smooth electrodeposited Cu substrates [1]. This is approximately 10× lower roughness than coatings obtained from DL-tartrate systems (Rf = 20–30). Procurement of L(+)-tartrate hydrate is essential for achieving low-loss copper metallization in high-frequency electronic components.

Formaldehyde-Free Electroless Plating with Glyoxylate

In environmentally compliant electroless copper processes that replace formaldehyde with glyoxylate-based reducing agents, tartrate serves as an effective copper complexor with a patent-defined formulation requirement: the molar ratio of tartrate to copper must be maintained at ≥6:1 [1]. This specific stoichiometric requirement distinguishes tartrate from alternative complexors and provides a clear formulation target for bath preparation. Procurement of copper(II) tartrate hydrate for this application requires careful attention to purity and water content to accurately achieve the specified molar ratio.

High-pH Electroless Copper Plating

Any electroless copper plating process operating at strongly alkaline pH (> 12) requires a copper source that remains soluble and electrochemically active under these conditions. Copper(II) tartrate hydrate forms stable Cu(II)-tartrate complexes that prevent hydroxide precipitation and enable autocatalytic copper reduction, whereas simple copper salts such as copper sulfate precipitate immediately as Cu(OH)₂ and are functionally unsuitable [1]. Procurement of copper(II) tartrate hydrate is mandatory for all alkaline electroless copper formulations regardless of reducing agent choice.

Application
Selection Property
Validation Focus
Controlled-Rate Formaldehyde Electroless Plating
Deposition rate control
Rate ranking vs. alternative ligand systems
Ultra-Smooth Copper Coatings for High-Frequency Electronics
Surface roughness profile
Low-roughness coating confirmation
Formaldehyde-Free Electroless Plating with Glyoxylate
Complexor-to-copper molar ratio
Stoichiometric ratio verification
High-pH Electroless Copper Plating
Soluble Cu(II) species at pH > 12
Hydroxide precipitation avoidance

Technical Documentation Hub

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37 linked technical documents
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